2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-nitroanilino)acetonitrile
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Overview
Description
2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-nitroanilino)acetonitrile is an organic compound that features a complex structure with multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-nitroanilino)acetonitrile typically involves multi-step organic reactions. One possible route could involve the condensation of 1,3-dioxoindene with 2-methyl-4-nitroaniline in the presence of a suitable catalyst and solvent. The reaction conditions may include elevated temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include optimizing reaction conditions for higher yields, using continuous flow reactors, and ensuring the purity of the final product through advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-nitroanilino)acetonitrile can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The compound can be oxidized to introduce additional functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions might include reducing agents like hydrogen gas with a palladium catalyst for reduction, and oxidizing agents like potassium permanganate for oxidation. Solvents such as dichloromethane or ethanol could be used depending on the reaction.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while oxidation could introduce hydroxyl or carbonyl groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in developing new pharmaceuticals due to its unique structure.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of organic electronic materials such as organic semiconductors.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-aminoanilino)acetonitrile: Similar structure but with an amino group instead of a nitro group.
2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-chloroanilino)acetonitrile: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-nitroanilino)acetonitrile might confer unique electronic properties, making it particularly useful in applications requiring specific electronic characteristics.
Properties
IUPAC Name |
2-(1,3-dioxoinden-2-ylidene)-2-(2-methyl-4-nitroanilino)acetonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O4/c1-10-8-11(21(24)25)6-7-14(10)20-15(9-19)16-17(22)12-4-2-3-5-13(12)18(16)23/h2-8,20H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWTCMURDSKKCLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])NC(=C2C(=O)C3=CC=CC=C3C2=O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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